molecular formula C11H14N2O4S B1627233 1-(3-Nitro-phenylmethanesulfonyl)-pyrrolidine CAS No. 864685-23-4

1-(3-Nitro-phenylmethanesulfonyl)-pyrrolidine

Cat. No.: B1627233
CAS No.: 864685-23-4
M. Wt: 270.31 g/mol
InChI Key: XRCGXTVCSRFBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitro-phenylmethanesulfonyl)-pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a methanesulfonyl group, which is further substituted with a 3-nitrophenyl group

Preparation Methods

The synthesis of 1-(3-Nitro-phenylmethanesulfonyl)-pyrrolidine typically involves the reaction of pyrrolidine with a suitable sulfonyl chloride derivative, such as 3-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

1-(3-Nitro-phenylmethanesulfonyl)-pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Nitro-phenylmethanesulfonyl)-pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Nitro-phenylmethanesulfonyl)-pyrrolidine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The sulfonyl group can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

1-(3-Nitro-phenylmethanesulfonyl)-pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-nitrophenyl)methylsulfonyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c14-13(15)11-5-3-4-10(8-11)9-18(16,17)12-6-1-2-7-12/h3-5,8H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCGXTVCSRFBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590127
Record name 1-[(3-Nitrophenyl)methanesulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864685-23-4
Record name 1-[(3-Nitrophenyl)methanesulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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